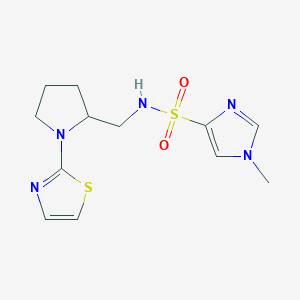
1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1H-imidazole-4-sulfonamide is a chemical compound with potential applications in scientific research. This compound is also known as TAK-659 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Antibacterial Activity
Research has explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial agents. These compounds are synthesized through various reactions, including the treatment of precursor hydrazone with hydrazine derivatives and the reaction with urea, thiourea, or guanidine hydrochloride. This results in the formation of pyrazole, oxazole, pyrimidine, and thiazine derivatives. Several synthesized compounds demonstrated significant antibacterial activity, highlighting the potential of these compounds in antibacterial applications (Azab, Youssef, & El‐Bordany, 2013).
Heterocyclic Synthesis and Anti-Cancer Evaluation
Another study focused on the synthesis of novel sulfonamides incorporating various biologically active moieties such as thiazole, imidazo[1,2-a]pyridine, and others. These compounds were synthesized starting from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone and were evaluated for their anti-human liver cancer activity. Some compounds exhibited better activity than the reference drug methotrexate, indicating their potential as anti-cancer agents. Molecular docking studies further supported the potential of these compounds as inhibitors against dihydrofolate reductase enzyme, suggesting a promising direction for further modifications and evaluations (Bashandy, 2015).
properties
IUPAC Name |
1-methyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S2/c1-16-8-11(14-9-16)21(18,19)15-7-10-3-2-5-17(10)12-13-4-6-20-12/h4,6,8-10,15H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNPSOZNSUAICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CCCN2C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

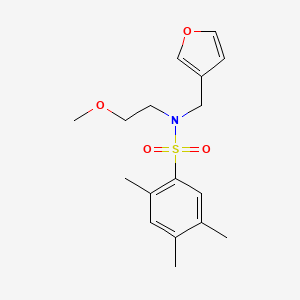
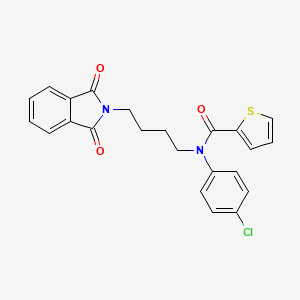
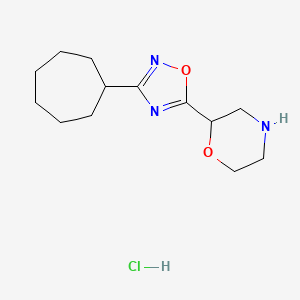
![Ethyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2617538.png)
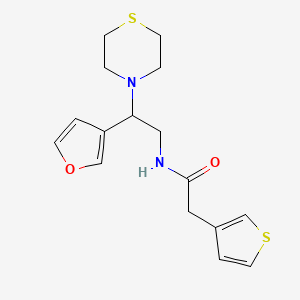
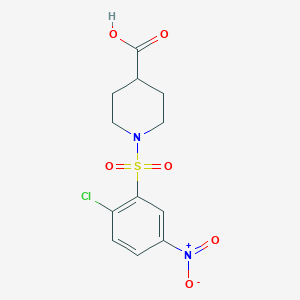
![3-[(2-Cyanophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2617544.png)
![2-O-(9H-Fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2617546.png)
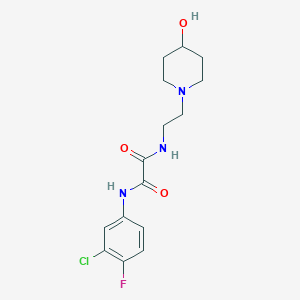

![2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid](/img/structure/B2617552.png)
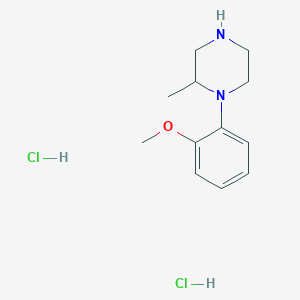
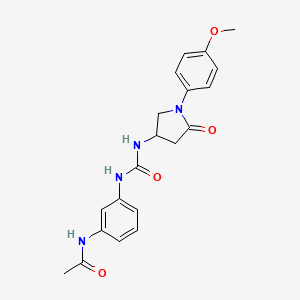
![2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2617555.png)